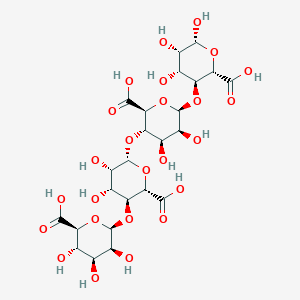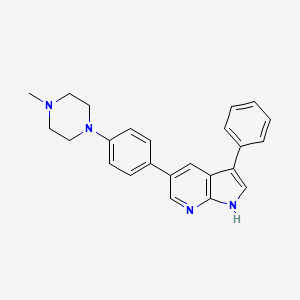
Hpk1-IN-18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hematopoietic Progenitor Kinase 1 Inhibitor 18 (Hpk1-IN-18) is a highly effective and specific inhibitor of Hematopoietic Progenitor Kinase 1, a member of the mitogen-activated protein kinase kinase kinase kinase family. Hematopoietic Progenitor Kinase 1 is primarily expressed in hematopoietic cells and plays a crucial role in regulating immune responses, particularly in T cells and B cells. This compound has shown significant potential in cancer immunotherapy by enhancing T cell activation and alleviating immunosuppressive signals in the tumor microenvironment .
Métodos De Preparación
The synthesis of Hpk1-IN-18 involves several steps, including the reaction of a brominated reagent with boronic acid or boric acid ester in an inert solvent. The process typically requires precise control of reaction conditions, such as temperature and solvent choice, to achieve high yield and purity . Industrial production methods for this compound are still under development, focusing on optimizing the synthetic route for large-scale production while maintaining the compound’s efficacy and selectivity.
Análisis De Reacciones Químicas
Hpk1-IN-18 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Hpk1-IN-18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of Hematopoietic Progenitor Kinase 1 and its effects on various signaling pathways. In biology, this compound is employed to investigate the role of Hematopoietic Progenitor Kinase 1 in immune cell regulation and function. In medicine, the compound has shown promise in cancer immunotherapy by enhancing T cell activation and reducing immunosuppressive signals in the tumor microenvironment . Additionally, this compound is being explored for its potential use in treating other immune-related diseases.
Mecanismo De Acción
Hpk1-IN-18 exerts its effects by inhibiting the activity of Hematopoietic Progenitor Kinase 1, which is a negative regulator of T cell receptor and B cell signaling. By blocking Hematopoietic Progenitor Kinase 1 activity, this compound enhances T cell activation and proliferation, leading to improved immune responses against tumors. The compound disrupts Hematopoietic Progenitor Kinase 1-mediated signaling pathways, preventing the inhibition of T cell receptor signaling and effector T cells, and abrogating the immunosuppressive tumor microenvironment .
Comparación Con Compuestos Similares
Hpk1-IN-18 is unique in its high potency and selectivity as an inhibitor of Hematopoietic Progenitor Kinase 1. Compared to other Hematopoietic Progenitor Kinase 1 inhibitors, such as Compound K and Compound 1, this compound demonstrates superior efficacy in enhancing T cell activation and reducing immunosuppressive signals . Similar compounds include other Hematopoietic Progenitor Kinase 1 inhibitors identified through structure-based virtual screening, such as M074-2865, which also show promise in cancer immunotherapy .
Propiedades
Fórmula molecular |
C24H24N4 |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
5-[4-(4-methylpiperazin-1-yl)phenyl]-3-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C24H24N4/c1-27-11-13-28(14-12-27)21-9-7-18(8-10-21)20-15-22-23(17-26-24(22)25-16-20)19-5-3-2-4-6-19/h2-10,15-17H,11-14H2,1H3,(H,25,26) |
Clave InChI |
AWUUNVCRTLNKKY-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC=CC=C5)N=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


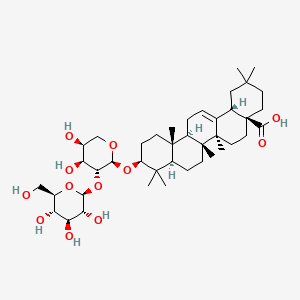
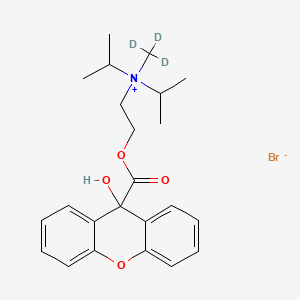
![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B12423162.png)
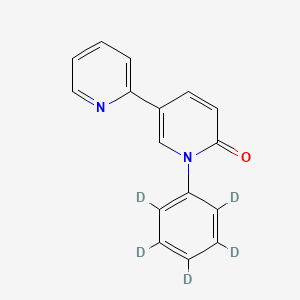
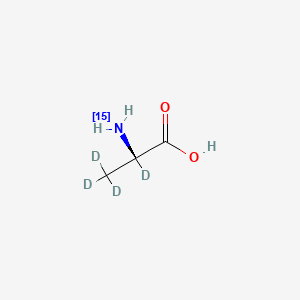
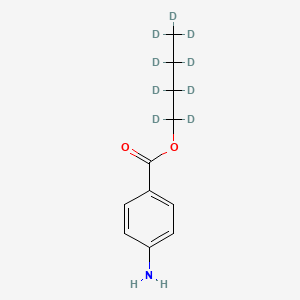
![(2R,3aR,7aR)-1-[(2R)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12423187.png)
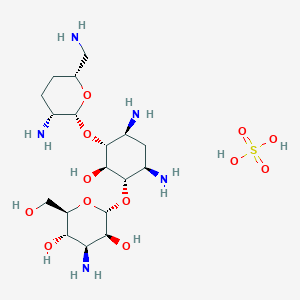
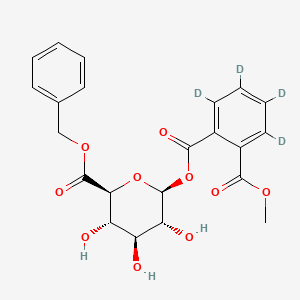
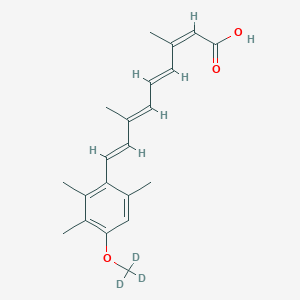
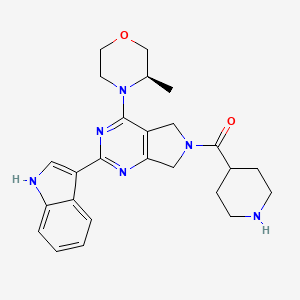
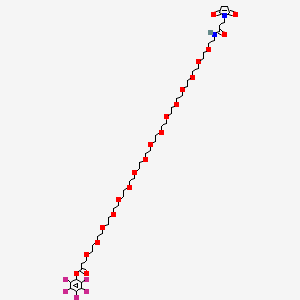
![N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B12423228.png)
